(3-(2-Chlorophenyl)isoxazol-5-yl)methanol
Overview
Description
“(3-(2-Chlorophenyl)isoxazol-5-yl)methanol” is a chemical compound with the empirical formula C10H8ClNO2 . It is a halogenated heterocycle and is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “(3-(2-Chlorophenyl)isoxazol-5-yl)methanol” consists of a chlorophenyl group attached to an isoxazole ring, which is further connected to a methanol group . The exact mass of the molecule is 209.0243562 .Physical And Chemical Properties Analysis
“(3-(2-Chlorophenyl)isoxazol-5-yl)methanol” has a molecular weight of 209.63 . It has a density of 1.339g/cm3, a melting point of 73-76°C, a boiling point of 370.5ºC at 760mmHg, and a flash point of 177.9ºC . It has a topological polar surface area of 46.3 and a complexity of 191 .Scientific Research Applications
Corrosion Inhibition : A study investigated the use of derivatives of this compound as corrosion inhibitors for mild steel in HCl solutions. It was found that these inhibitors are efficient mixed-type corrosion inhibitors, with their performance increasing with concentration and decreasing temperature (Sadeghzadeh et al., 2021).
Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel compounds using derivatives of (3-(2-Chlorophenyl)isoxazol-5-yl)methanol. For instance, the synthesis of alkyl(isoxazolylmethoxyphenyl)tetrazoles, which are important in medicinal chemistry, was achieved using a derivative of this compound (Mirzaei et al., 2008).
Antiviral Activity : A study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from a similar chlorophenyl compound. Some of these synthesized compounds showed anti-tobacco mosaic virus activity (Chen et al., 2010).
Cytotoxic Activity : Compounds derived from (3-(2-Chlorophenyl)isoxazol-5-yl)methanol have been tested for cytotoxic activity against human cancer cell lines. Certain derivatives showed potent cytotoxicity (Rao et al., 2014).
Antibacterial Activity : Synthesized derivatives of 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles have been evaluated for their antibacterial properties, demonstrating the potential of chlorophenyl-isoxazole compounds in antimicrobial applications (Mogilaiah et al., 2009).
Supramolecular Networks : Research on the structural characteristics of isoxazole derivatives, including those with chlorophenyl groups, has revealed significant differences in intermolecular interaction patterns based on molecular modifications, which is critical in understanding the properties of these compounds (Rajalakshmi et al., 2012).
Safety And Hazards
properties
IUPAC Name |
[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRHWYXRRHPGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363000 | |
Record name | [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
CAS RN |
438565-33-4 | |
Record name | [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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